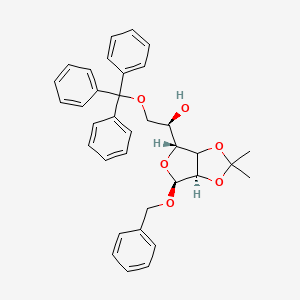

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

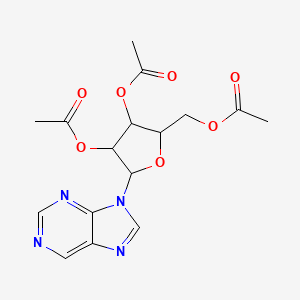

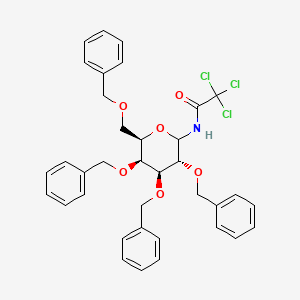

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a heterocyclic organic compound1. It is a crucial compound used in the synthesis of various drugs2. It serves as a key intermediate in the development of pharmaceuticals targeting infectious diseases, including anti-viral and anti-bacterial agents2.

Synthesis Analysis

The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves Dimethyl sulfoxide and BENZYL 2,3-O-ISOPROPYLIDENE-6-TRITYL-ALPHA-D-MANNOFURANOSE3.

Molecular Structure Analysis

The molecular formula of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is C35H36O61. It contains a total of 82 bonds, including 46 non-H bonds, 24 multiple bonds, 10 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 1 eight-membered ring, 1 hydroxyl group, 1 secondary alcohol, 5 ethers (aliphatic), and 1 Oxolane4.

Chemical Reactions Analysis

Currently, there is no specific information available about the chemical reactions involving Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose.Physical And Chemical Properties Analysis

The molecular weight of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is 552.656741. More detailed physical and chemical properties are not available at the moment.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole-5-Carboxamide Analogues Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose can be used in the synthesis of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-D-mannofuranosyl)-3-oxobutanoate, which is transformed into 4-hydroxy-3-(α- and β-D-mannofuranosyl)pyrazole-5-carboxamide, an analogue of pyrazofurins (Herrera & Baelo, 1985).

Synthesis of Hexopyranosid and Mannofuranose Derivatives It can be used in oxidation and reduction processes to synthesize various derivatives like benzyl 6-deoxy-2,3-O-isopropylidene-α-L-talopyranoside, further convertible into crystalline 4-methanesulphonate (Brimacombe, Hunedy, & Al-Radhi, 1969).

Antibiotic Synthesis This compound can be converted into benzyl 2,3-O-isopropylidene-5-N-benzyl-5-deoxy-6-O-benzyl-α-D-mannofuranoside, instrumental in the synthesis of the antibiotic 1-deoxymannojirimycin (Broxterman et al., 1988).

Preparation of Oligonucleotide Synthesis Support It serves as a starting material for preparing compounds like benzyl 5,6-ditrifluoroacetamido-5,6-dideoxy-2-O-(4,4′-dimethoxytrityl)-α-D-mannofuranose, used for attaching to controlled pore glass, creating a support for oligonucleotide synthesis (Azhayev, 1999).

Design of Anti-inflammatory and Analgesic Agents Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is used in the synthesis of benzimidazole sugar conjugates with significant anti-inflammatory and analgesic activities (El-Nezhawy et al., 2009).

Safety And Hazards

Zukünftige Richtungen

As Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a key intermediate in the development of pharmaceuticals targeting infectious diseases, it is expected to continue playing a significant role in the biomedical industry, particularly in the research of specific drug-resistant strains and various infectious diseases2.

Eigenschaften

IUPAC Name |

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXLICKIKLHOKC-ZXQCHVRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724584 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose | |

CAS RN |

91364-11-3 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)